molecular formula C12H12O2 B560877 7-Acetyl-1-tetralone CAS No. 106949-28-4

7-Acetyl-1-tetralone

Cat. No.: B560877
CAS No.: 106949-28-4
M. Wt: 188.226
InChI Key: PLPNYENRAVFTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Acetyl-1-tetralone is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a member of the tetralone family, which are bicyclic aromatic hydrocarbons containing a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tetralin with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the continuous-flow synthesis method is often preferred due to its efficiency and scalability. This method involves the use of coiled flow reactors, which allow for precise control over reaction conditions and improved yields. The continuous-flow synthesis of this compound has been shown to produce high-purity products with reduced reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 7-Acetyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

7-Acetyl-1-tetralone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Acetyl-1-tetralone and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The specific molecular targets and pathways depend on the structure of the derivative and the biological context in which it is studied .

Comparison with Similar Compounds

    1-Tetralone: A closely related compound with a similar structure but differing in the position of the acetyl group.

    2-Acetyl-1-tetralone: Another isomer with the acetyl group at a different position on the tetralone ring.

Uniqueness: 7-Acetyl-1-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7-Acetyl-1-tetralone is an organic compound belonging to the tetralone family, characterized by its bicyclic structure and a ketone functional group. Its molecular formula is C₁₂H₁₂O₂. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant biological effects.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions allow for the modification of its structure to enhance biological activity. For instance, derivatives of this compound have been synthesized to explore their potential as therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain analogues showed effective inhibition against various bacterial strains, indicating their potential use as antibacterial agents.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its derivatives. For instance, compounds derived from this tetralone have been shown to inhibit cell proliferation in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound's derivatives often inhibit key enzymes involved in metabolic pathways or interfere with cellular signaling mechanisms that promote cancer cell survival and proliferation .

Case Study 1: Antimicrobial Evaluation

A series of this compound derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the acetyl group significantly enhanced activity against Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateWeak
Derivative AStrongModerate
Derivative BWeakStrong

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that a specific derivative of this compound induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry to quantify apoptotic cells after treatment.

Treatment% Apoptosis (24h)% Apoptosis (48h)
Control5%6%
This compound15%25%
Derivative C20%35%

Properties

IUPAC Name

7-acetyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8(13)10-6-5-9-3-2-4-12(14)11(9)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPNYENRAVFTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709695
Record name 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106949-28-4
Record name 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.